molecular formula C8H5FN2S B2675606 4-(3-Fluorophenyl)-1,2,3-thiadiazole CAS No. 2237988-93-9

4-(3-Fluorophenyl)-1,2,3-thiadiazole

Cat. No. B2675606
M. Wt: 180.2
InChI Key: YFVJKCUCGZVNHE-UHFFFAOYSA-N
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Description

Compounds with fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine. Fluorine can enhance the bioavailability of a drug, increase its metabolic stability, and improve its binding affinity to a target protein .


Synthesis Analysis

The synthesis of fluorophenyl-containing compounds often involves the use of fluorinating agents or the substitution of a halogen atom with a fluorine atom . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Fluorophenyl groups can participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by the presence of a fluorophenyl group .

Scientific Research Applications

Antiviral and Anticancer Applications

4-(3-Fluorophenyl)-1,2,3-thiadiazole and its derivatives demonstrate significant antiviral and anticancer properties. For instance, some 4-methyl-1,2,3-thiadiazoles, which are structurally similar and contain a 3-fluoro-4-methylphenyl substructure, have shown notable anti-tobacco mosaic virus (TMV) activity, surpassing even ribavirin in some cases (Fu Yi-feng & Y. Morzherin, 2010). Additionally, certain 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (S. Karki et al., 2011).

Structural and Molecular Studies

Studies on structural analogs, like 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, provide insights into their crystal structures and potential as cytotoxic agents. These compounds have been characterized using various spectroscopic methods and X-ray powder diffraction (Gülsüm Gündoğdu et al., 2017). Additionally, 2-amino-1,3,4-thiadiazole based compounds, including those with a 4-fluorophenyl group, have shown anticancer activity, particularly against tumors of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma (W. Rzeski et al., 2007).

Antituberculosis Activity

Some 1,3,4-thiadiazole derivatives, including those with a 4-fluorophenyl component, have been investigated for their antituberculosis activity. Compounds like 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole have exhibited significant inhibitory activity against Mycobacterium tuberculosis (E. E. Oruç et al., 2004).

Spectroscopic Investigations

Spectroscopic studies on 1,3,4-thiadiazole derivatives, including those with 4-fluorophenyl groups, have provided insights into their fluorescence properties and potential applications in biological and molecular medicine (Iwona Budziak et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some fluorophenyl-containing compounds may be toxic if swallowed or may cause skin irritation .

Future Directions

The development of new fluorophenyl-containing compounds is an active area of research, particularly in the field of medicinal chemistry. Future directions may include the design and synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

4-(3-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJKCUCGZVNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-1,2,3-thiadiazole

Citations

For This Compound
1
Citations
BB Liu, HW Bai, H Liu, SY Wang… - The Journal of Organic …, 2018 - ACS Publications
Trisulfur radical anion (S 3 •– ) mediated reactions with in situ formed azoalkenes and α,β-usaturated N-sulfonylimines for the construction of 1,2,3-thiadiazoles and isothiazoles has …
Number of citations: 38 pubs.acs.org

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